molecular formula C9H5ClN2 B8798169 3-chloro-1H-indole-6-carbonitrile

3-chloro-1H-indole-6-carbonitrile

Cat. No.: B8798169
M. Wt: 176.60 g/mol
InChI Key: OVAMPWQDEIRJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1H-indole-6-carbonitrile is a halogenated indole derivative characterized by a chlorine substituent at position 3 and a cyano group at position 6 of the indole ring. Indoles are heterocyclic aromatic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The substitution pattern in this compound imparts distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. Chlorine and cyano groups are electron-withdrawing, influencing reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C9H5ClN2

Molecular Weight

176.60 g/mol

IUPAC Name

3-chloro-1H-indole-6-carbonitrile

InChI

InChI=1S/C9H5ClN2/c10-8-5-12-9-3-6(4-11)1-2-7(8)9/h1-3,5,12H

InChI Key

OVAMPWQDEIRJQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)NC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Property Analysis

Table 1: Comparative Data for Selected Indole Derivatives

Compound Name Substituents (Position) Molecular Formula Melting Point/Appearance Key Applications
3-Chloro-1H-indole-6-carbonitrile Cl (3), CN (6) C₉H₅ClN₂ Not reported Pharmaceutical intermediate (inferred)
6-Chloro-1H-indole-3-carbonitrile Cl (6), CN (3) C₉H₅ClN₂ White powder Pharmaceuticals
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile Cl (phenyl), F (6), CN (3) C₁₆H₁₀ClFN₂ Crystalline solid Structural studies
6-Cyano-1H-indole-3-carboxylic acid COOH (3), CN (6) C₉H₅N₂O₂ Not reported Medicinal chemistry

Electronic Effects

  • Chlorine vs. Cyano: Chlorine’s inductive electron-withdrawing effect deactivates the indole ring, while the cyano group’s strong electron withdrawal directs electrophilic substitution to specific positions (e.g., meta to CN).
  • Fluorine Substitution : In 6-fluoro analogs, fluorine’s electronegativity enhances binding to biological targets (e.g., enzymes) through dipole interactions .

Research Implications

The structural diversity of indole derivatives underscores their versatility in drug discovery. For instance:

  • 3-Chloro-1H-indole-6-carbonitrile: Potential as a kinase inhibitor scaffold due to halogen-bonding capabilities.
  • Indazole Analogs : Improved metabolic stability compared to indoles, as seen in FDA-approved drugs like axitinib .

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